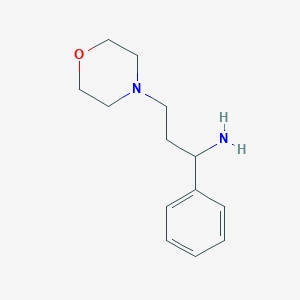

3-Morpholino-1-phenylpropan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-morpholin-4-yl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15/h1-5,13H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUZMSKFADOAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598876 | |

| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173273-39-7 | |

| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 3-Morpholino-1-phenylpropan-1-one

A Note on Chemical Nomenclature: This guide focuses on the physicochemical properties of 3-Morpholino-1-phenylpropan-1-one (CAS No. 2298-48-8) . While the initial inquiry specified the "-amine" derivative, publicly available scientific data and chemical registries predominantly document the "-one" (ketone) analogue. To ensure scientific accuracy and provide a data-rich resource, this document will detail the well-characterized ketone compound.

Introduction

3-Morpholino-1-phenylpropan-1-one, also known as β-Morpholinopropiophenone, is a synthetic organic compound belonging to the Mannich base class of molecules.[1] Structurally, it is a derivative of phenylpropanone, featuring a morpholine ring attached to the β-carbon of the propane chain.[2] This compound and its analogues are of significant interest in medicinal chemistry and drug development. Phenylpropanoid scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3] Furthermore, the morpholine moiety is a common heterocyclic motif in drug design, often introduced to improve aqueous solubility, metabolic stability, and target binding.

The precise characterization of 3-Morpholino-1-phenylpropan-1-one's physicochemical properties is paramount for its application. These fundamental parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification efficiency to its absorption, distribution, metabolism, and excretion (ADME) profile in a physiological context. This guide provides a comprehensive overview of its core properties and the analytical methodologies required for their verification.

Molecular and Structural Properties

The foundational characteristics of a molecule are its structure and composition, which dictate all other properties.

-

Chemical Formula: C₁₃H₁₇NO₂[4]

-

IUPAC Name: 3-morpholin-4-yl-1-phenylpropan-1-one[2]

-

CAS Number: 2298-48-8[2]

-

Synonyms: β-Morpholinopropiophenone, 3-(4-Morpholinyl)-1-phenyl-1-propanone[2][5]

The molecule consists of a central three-carbon propane chain. The first carbon is part of a carbonyl group (ketone) and is attached to a phenyl ring. The third carbon is bonded to the nitrogen atom of a morpholine ring. This structure results in an achiral molecule.[4]

Core Physicochemical Data

A summary of the key physical and chemical properties is presented below. These values are a combination of experimentally determined and computationally predicted data from reputable chemical databases.

| Property | Value | Source |

| Molecular Weight | 219.28 g/mol | [2][4] |

| Melting Point | 178-180 °C | [6] |

| Boiling Point (Predicted) | 356.9 ± 27.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 6.58 ± 0.10 (Most Basic) | [6] |

| LogP (Predicted) | 1.2 - 1.35 | [2][5] |

| Polar Surface Area (PSA) | 29.54 Ų | [2][5] |

| Rotatable Bond Count | 4 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

Causality Insights:

-

The relatively high melting point suggests a stable crystalline lattice structure in the solid state.

-

The predicted pKa indicates that the morpholine nitrogen is weakly basic. At physiological pH (~7.4), a significant portion of the molecules will be protonated, which typically enhances aqueous solubility.

-

The LogP value suggests a balanced lipophilicity. It is not excessively hydrophobic, which is favorable for avoiding issues like poor solubility and high metabolic clearance, nor is it overly hydrophilic, which can hinder membrane permeability.

-

The Polar Surface Area (PSA) is well within the typical range for orally bioavailable drugs (< 140 Ų), suggesting good potential for membrane transport.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and properties of 3-Morpholino-1-phenylpropan-1-one. This involves a combination of spectroscopic, chromatographic, and thermal techniques.

Sources

- 1. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Morpholino-1-phenylpropan-1-one | C13H17NO2 | CID 408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. 3-(4-Morpholinyl)-1-phenyl-1-propanone | CAS#:2298-48-8 | Chemsrc [chemsrc.com]

- 6. 3-morpholino-1-phenylpropan-1-one CAS#: 2298-48-8 [m.chemicalbook.com]

A Technical Guide to Elucidating the Mechanism of Action for 3-Morpholino-1-phenylpropan-1-amine: An Investigational Approach

Foreword: The compound 3-Morpholino-1-phenylpropan-1-amine is not extensively characterized in publicly accessible scientific literature. This guide, therefore, serves as a comprehensive investigational framework for researchers, scientists, and drug development professionals. It outlines the logical, sequential, and technical steps required to rigorously determine the mechanism of action for this, or structurally similar, novel chemical entities. Our approach is grounded in established pharmacological principles and leverages the compound's structural features to formulate a primary, testable hypothesis.

Part 1: Structural Analysis and Primary Hypothesis Formulation

The chemical architecture of 3-Morpholino-1-phenylpropan-1-amine provides critical clues to its potential biological targets. The structure can be deconstructed into two key components:

-

A Phenylpropan-1-amine Backbone: This scaffold is a classic pharmacophore present in a vast array of psychoactive compounds, particularly those targeting monoamine systems. It is a core structural element in molecules like fluoxetine and atomoxetine, which are well-known monoamine reuptake inhibitors[1].

-

A Terminal Morpholine Ring: The morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry. Its inclusion can enhance potency, improve pharmacokinetic properties (such as solubility and metabolic stability), and facilitate interactions with a wide range of biological targets within the central nervous system (CNS)[2][3][4].

Based on this structural analysis, the primary and most compelling hypothesis is that 3-Morpholino-1-phenylpropan-1-amine functions as an inhibitor of monoamine transporters , specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters leads to increased extracellular neurotransmitter concentrations, a mechanism underlying the therapeutic effects of many antidepressants and the psychostimulant effects of other drugs.

This guide will proceed under this primary hypothesis, detailing the necessary experiments to confirm, characterize, and quantify this proposed mechanism of action.

Part 2: In Vitro Target Identification and Validation

The foundational step in mechanism-of-action studies is to determine if the compound physically binds to its putative targets and if that binding results in a functional consequence. This is achieved through a combination of radioligand binding and functional uptake assays.

Target Affinity Determination via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. These are competitive assays where the test compound's ability to displace a known high-affinity radiolabeled ligand from the target is measured.

Experimental Objective: To determine the binding affinity (Kᵢ) of 3-Morpholino-1-phenylpropan-1-amine for human DAT, SERT, and NET.

Methodology: Competitive Radioligand Binding Protocol [5][6]

-

Preparation of Membranes: Utilize cell membranes prepared from HEK-293 cells (or other suitable cell lines) stably expressing the recombinant human DAT, SERT, or NET. Protein concentration should be quantified via a Bradford or BCA assay.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand Selection:

-

For DAT: [³H]WIN 35,428 or [³H]CFT[6].

-

For SERT: [³H]Citalopram.

-

For NET: [³H]Nisoxetine.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the selected radioligand at a concentration near its Kₑ (e.g., ~1 nM), and a range of concentrations of 3-Morpholino-1-phenylpropan-1-amine (e.g., 0.1 nM to 100 µM).

-

To determine non-specific binding, a parallel set of wells should be included containing a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by filtration over a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Hypothetical Data Summary:

| Target Transporter | Radioligand | Hypothetical Kᵢ (nM) for 3-Morpholino-1-phenylpropan-1-amine | Reference Compound | Reference Kᵢ (nM) |

| DAT | [³H]WIN 35,428 | 85 | Cocaine | 150 |

| SERT | [³H]Citalopram | 1250 | Fluoxetine | 1.5 |

| NET | [³H]Nisoxetine | 450 | Atomoxetine | 5 |

This hypothetical data suggests the compound has the highest affinity for the dopamine transporter, making it a primary DAT inhibitor with weaker effects on NET and SERT.

Functional Activity Determination via Neurotransmitter Uptake Assays

Demonstrating binding is not sufficient; one must prove that this binding has a functional effect—in this case, inhibiting the transporter's ability to clear neurotransmitters.

Experimental Objective: To determine the functional potency (IC₅₀) of 3-Morpholino-1-phenylpropan-1-amine in inhibiting the uptake of dopamine, serotonin, and norepinephrine into cells.

Methodology: [³H]Dopamine Uptake Inhibition Protocol [5][7][8]

-

Cell Plating: Seed cells stably expressing hDAT (e.g., CHO-hDAT or HEK-hDAT) into a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight[9].

-

Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 10-20 minutes with varying concentrations of 3-Morpholino-1-phenylpropan-1-amine (e.g., 0.1 nM to 100 µM) or a reference inhibitor (e.g., cocaine).

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of [³H]Dopamine (e.g., 50 nM) mixed with unlabeled dopamine.

-

Incubation: Incubate for a short, defined period at 37°C (e.g., 10 minutes). This timing is critical and should be within the linear range of uptake[5].

-

Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

-

Lysis and Detection: Lyse the cells with a lysis buffer or scintillation cocktail. Quantify the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Define non-specific uptake using a known potent inhibitor (e.g., 10 µM nomifensine) or by using parental cells lacking the transporter[7].

-

Subtract non-specific uptake to determine transporter-mediated uptake.

-

Plot the percentage of inhibition versus the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

-

Hypothetical Data Summary:

| Functional Assay | Hypothetical IC₅₀ (nM) for 3-Morpholino-1-phenylpropan-1-amine | Reference Compound | Reference IC₅₀ (nM) |

| [³H]Dopamine Uptake | 150 | Cocaine | 300 |

| [³H]Serotonin Uptake | 2500 | Fluoxetine | 10 |

| [³H]Norepinephrine Uptake | 980 | Atomoxetine | 8 |

This hypothetical functional data corroborates the binding data, indicating the compound is a more potent inhibitor of dopamine uptake compared to serotonin and norepinephrine.

Workflow Visualization: In Vitro Characterization Cascade

Caption: Workflow for in vitro characterization of a novel compound.

Part 3: In Vivo Target Engagement and Neurochemical Effects

After establishing an in vitro profile, it is crucial to confirm that the compound can reach its target in the brain and produce the expected neurochemical changes in a living organism. In vivo microdialysis is the premier technique for this purpose.

Experimental Objective: To measure extracellular levels of dopamine in a key brain region (e.g., the nucleus accumbens or striatum) of a freely moving rodent following systemic administration of 3-Morpholino-1-phenylpropan-1-amine.

Methodology: In Vivo Microdialysis Protocol [10][11][12]

-

Surgical Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane of appropriate length, e.g., 2-4 mm) through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min). Allow the system to equilibrate and establish a stable baseline of dopamine levels (typically requires 2-3 hours).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to establish a stable baseline.

-

Drug Administration: Administer 3-Morpholino-1-phenylpropan-1-amine via an appropriate route (e.g., intraperitoneal, i.p.) at several doses. Continue to collect dialysate samples.

-

Sample Analysis: Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers excellent sensitivity and selectivity[13].

-

Data Analysis:

-

Quantify the dopamine concentration in each sample against a standard curve.

-

Express the post-injection dopamine levels as a percentage change from the average baseline concentration.

-

Plot the mean percent baseline dopamine versus time for each dose group.

-

Hypothetical Data Summary: Dopamine Levels in Nucleus Accumbens

| Time Post-Injection (min) | Vehicle (% Baseline) | 1 mg/kg Compound (% Baseline) | 3 mg/kg Compound (% Baseline) | 10 mg/kg Compound (% Baseline) |

| -20 | 102 ± 8 | 98 ± 7 | 101 ± 9 | 99 ± 6 |

| 0 (Injection) | 100 ± 6 | 100 ± 5 | 100 ± 7 | 100 ± 8 |

| 20 | 95 ± 9 | 145 ± 15 | 250 ± 22 | 450 ± 35** |

| 40 | 101 ± 7 | 160 ± 18 | 280 ± 25 | 510 ± 40 |

| 60 | 98 ± 10 | 130 ± 12 | 210 ± 20 | 420 ± 38** |

| 120 | 103 ± 8 | 110 ± 9 | 150 ± 14 | 250 ± 24 |

*p < 0.05, **p < 0.01 vs. Vehicle

This hypothetical data demonstrates a dose-dependent increase in extracellular dopamine, strongly supporting a mechanism of dopamine reuptake inhibition in vivo.

Signaling Pathway Visualization: Dopaminergic Synapse

Caption: Inhibition of dopamine reuptake at the synaptic cleft.

Part 4: Behavioral Pharmacology Assessment

A compound that increases synaptic dopamine is predicted to have stimulant-like effects on behavior. The locomotor activity test is a primary screen for such effects and can also be used to assess sensitization, a phenomenon linked to the abuse potential of psychostimulants[14].

Experimental Objective: To determine if 3-Morpholino-1-phenylpropan-1-amine increases spontaneous locomotor activity in rodents.

Methodology: Locomotor Activity Test Protocol [15][16]

-

Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 cm clear boxes) equipped with infrared beam arrays to automatically track movement.

-

Habituation: On the days preceding the test, habituate the animals (mice or rats) to the testing room, handling, and injection procedure (with vehicle) to reduce novelty-induced hyperactivity.

-

Test Procedure:

-

Administer the test compound or vehicle (e.g., i.p.).

-

Immediately place the animal into the locomotor chamber.

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) over a set period (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the total distance traveled (or other activity metrics) for each dose group.

-

Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

-

Hypothetical Data Summary: Total Distance Traveled in 60 min

| Treatment Group | Dose (mg/kg, i.p.) | Mean Distance Traveled (meters) ± SEM |

| Vehicle | - | 45 ± 5 |

| Compound | 1 | 80 ± 9* |

| Compound | 3 | 155 ± 18 |

| Compound | 10 | 250 ± 25 |

| Cocaine (Control) | 20 | 220 ± 21** |

*p < 0.05, **p < 0.01 vs. Vehicle

This hypothetical data shows a clear, dose-dependent increase in locomotor activity, consistent with the profile of a CNS stimulant and supporting the DAT inhibitor mechanism.

Part 5: Conclusion and Comprehensive Profiling

The investigational cascade described provides a robust pathway to confirming the primary hypothesis: that 3-Morpholino-1-phenylpropan-1-amine acts as a dopamine reuptake inhibitor. The convergence of evidence from binding affinity, functional uptake inhibition, in vivo neurochemical changes, and behavioral outcomes constitutes a comprehensive and defensible mechanism of action profile.

Future Directions:

-

Full Selectivity Panel: Expand binding and functional assays to a broader range of CNS targets (e.g., adrenergic, histaminergic, muscarinic receptors) to identify any off-target activities.

-

Metabolic Stability: Investigate the metabolic fate of the compound. The morpholine ring is often incorporated to improve metabolic stability, but it can also be a site of metabolism[2].

-

Abuse Liability: Conduct more specific behavioral paradigms, such as conditioned place preference or drug self-administration, to directly assess the compound's reinforcing properties and abuse potential.

-

Therapeutic Potential: Depending on the selectivity profile and potency, explore potential therapeutic applications, such as for ADHD or depression, where DAT/NET inhibition is a validated mechanism.

References

- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

-

Jayanthi, S., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]

-

Thorn, J., et al. (n.d.). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. Retrieved from [Link]

-

He, M., et al. (n.d.). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central. Retrieved from [Link]

-

Chen, N., & Reith, M. E. (1995). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. Retrieved from [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

-

Shou, M., et al. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylamino)-1-phenylpropan-1-one. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). Phenyl-propanol amines, their preparation and use. EP0109623B1.

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum. Retrieved from [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

-

Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. PubMed Central. Retrieved from [Link]

-

Sharma, P. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 309, 01037. Retrieved from [Link]

-

Khatkar, A., et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. Retrieved from [Link]

-

Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Retrieved from [Link]

-

Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. ACS Publications. Retrieved from [Link]

-

Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

-

PubMed. (1995). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Imaging of the Dopamine Transporter. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Institutes of Health. Retrieved from [Link]

-

PsychoGenics Inc. (n.d.). SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. moleculardevices.com [moleculardevices.com]

- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychogenics.com [psychogenics.com]

- 15. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. va.gov [va.gov]

3-Morpholino-1-phenylpropan-1-amine CAS 173273-39-7 properties

An In-depth Technical Guide to 3-Morpholino-1-phenylpropan-1-amine (CAS 173273-39-7)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Morpholino-1-phenylpropan-1-amine (CAS 173273-39-7). Publicly available data for this specific compound is limited; therefore, this document adopts a predictive and application-focused approach grounded in established chemical principles. We will first characterize its most logical and well-documented precursor, 3-Morpholino-1-phenylpropan-1-one (CAS 2298-48-8), and then detail a robust synthetic pathway for its conversion to the target amine. The guide will cover physicochemical properties, detailed analytical characterization methodologies, potential biological significance, and safety protocols, providing researchers and drug development professionals with a foundational understanding for future investigation.

Introduction and Strategic Overview

3-Morpholino-1-phenylpropan-1-amine is a substituted phenylpropanamine derivative featuring a morpholine moiety. This structural class is of significant interest in medicinal chemistry, as the phenylpropanamine scaffold is a core component of numerous neurologically active pharmaceuticals, while the morpholine ring is often incorporated to enhance solubility and metabolic stability.

Direct, peer-reviewed data on CAS 173273-39-7 is scarce. However, its structure strongly suggests it is the product of the reductive amination of the ketone 3-Morpholino-1-phenylpropan-1-one (CAS 2298-48-8). This ketone is a known Mannich base, is commercially available, and has documented biological activity.[1] This guide will therefore leverage the available data on this key precursor to construct a scientifically rigorous profile of the target amine.

Our analysis will proceed in three stages:

-

Part I: Characterization of the Key Precursor , 3-Morpholino-1-phenylpropan-1-one.

-

Part II: Synthetic Protocol , detailing the conversion of the ketone to the target amine via reductive amination.

-

Part III: Predicted Properties and Characterization , outlining the expected physicochemical and spectral properties of 3-Morpholino-1-phenylpropan-1-amine.

Part I: The Key Precursor: 3-Morpholino-1-phenylpropan-1-one

This compound, also known as β-Morpholinopropiophenone, is the logical starting material for the synthesis of the target amine. Understanding its properties is crucial.

Physicochemical Properties

The key physicochemical data for 3-Morpholino-1-phenylpropan-1-one are summarized below.

| Property | Value | Source |

| CAS Number | 2298-48-8 | [2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][2][4] |

| Molecular Weight | 219.28 g/mol | [1][2][4] |

| Melting Point | 87.66 °C; 178-180 °C (hydrochloride salt) | [1][3] |

| Boiling Point | 356.9 °C (Predicted) | [1][3] |

| IUPAC Name | 3-morpholin-4-yl-1-phenylpropan-1-one | [2] |

| SMILES | C1COCCN1CCC(=O)C2=CC=CC=C2 | [1][2] |

| InChIKey | FUFXUDYTHVEYBS-UHFFFAOYSA-N | [2][4] |

Biological Activity

Research indicates that 3-Morpholino-1-phenylpropan-1-one is a potent inhibitor of HepG2 (human hepatoma) and microglia cells.[1] It has been shown to inhibit the production of key pro-inflammatory cytokines, including IL-6, TNFα, and IL-8.[1] This anti-inflammatory profile suggests that derivatives, such as the target amine, may warrant investigation for applications in neuroinflammation or oncology. The mechanism may involve binding to glycosidic functional groups, as suggested by its ability to inhibit phenylpropanoid synthesis in plants.[1]

Part II: Synthesis of 3-Morpholino-1-phenylpropan-1-amine

The conversion of the ketone precursor to the primary amine can be efficiently achieved through a direct reductive amination protocol. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, followed by its immediate reduction to the amine.

Causality of Experimental Design

-

Reaction Choice: Direct reductive amination is chosen for its efficiency. It avoids the isolation of an intermediate imine, which can be unstable.

-

Ammonia Source: Ammonium acetate is selected as it provides both ammonia (NH₃) and a mild acidic catalyst (acetic acid) upon equilibration, which is necessary to promote imine formation without causing side reactions.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice. Unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone. This selectivity is critical for high yields.

-

Solvent: Anhydrous methanol is an excellent solvent for the reactants and the borohydride reagent. Its protic nature can also assist in the reaction mechanism.

-

Purification: A standard acid-base extraction is employed for purification. The basic amine product is protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted back into a fresh organic solvent.

Experimental Protocol: Reductive Amination

Materials:

-

3-Morpholino-1-phenylpropan-1-one (1.0 eq.)

-

Ammonium acetate (10 eq.)

-

Sodium cyanoborohydride (1.5 eq.)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

3 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-Morpholino-1-phenylpropan-1-one (1.0 eq.) and ammonium acetate (10 eq.). Dissolve the solids in anhydrous methanol (to a concentration of ~0.4 M with respect to the ketone).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium cyanoborohydride (1.5 eq.) to the solution in one portion. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting ketone.

-

Quench and Solvent Removal: Once the reaction is complete, carefully quench by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Work-up & Purification: a. Redissolve the residue in DCM and water. b. Separate the layers and extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash with 1 M HCl. The product will move to the aqueous acidic layer. d. Separate the aqueous layer and cool it in an ice bath. Basify by slowly adding 3 M NaOH until the pH is >12. e. Extract the liberated amine from the basic aqueous layer with DCM (3x). f. Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Morpholino-1-phenylpropan-1-amine.

Part III: Predicted Properties & Characterization of 3-Morpholino-1-phenylpropan-1-amine

The successful synthesis of the target compound must be validated through rigorous analytical characterization. Below are the expected properties and the key spectral features that would confirm its identity.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| CAS Number | 173273-39-7 | As specified. |

| Molecular Formula | C₁₃H₂₀N₂O | Addition of NH₂ and reduction of C=O to CH-NH₂. |

| Molecular Weight | 220.31 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for phenylpropanamines. |

| Boiling Point | Lower than the ketone precursor | Reduction of the polar carbonyl group reduces intermolecular forces. |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water; soluble in aqueous acid. | Typical for a basic amine of its size. |

| pKa | ~9-10 (for the primary amine) | Expected for a primary benzylic amine. |

Analytical Characterization Strategy

The primary goal is to confirm the conversion of the ketone functional group to a primary amine.

-

Infrared (IR) Spectroscopy: This is the most direct method to observe the functional group transformation.

-

Disappearance: The sharp, strong C=O carbonyl stretch from the ketone precursor at ~1685 cm⁻¹ should be completely absent.

-

Appearance: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary amine (R-NH₂) should appear in the 3400-3250 cm⁻¹ region.[5] A primary amine N-H bending (scissoring) vibration should also appear around 1650-1580 cm⁻¹.[5]

-

-

¹H NMR Spectroscopy:

-

Key Change: The two methylene protons adjacent to the carbonyl in the precursor (a triplet at ~3.2 ppm) will be replaced.

-

New Signals: A new methine proton (the CH attached to the phenyl and amine groups) will appear as a multiplet, likely between 4.0-4.5 ppm. A broad, exchangeable signal for the two -NH₂ protons will also appear.

-

-

¹³C NMR Spectroscopy:

-

Disappearance: The ketone carbonyl carbon signal at ~198-200 ppm will be absent.

-

Appearance: A new signal for the CH-NH₂ carbon will appear in the aliphatic region, typically around 50-60 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the new molecular weight of the amine (m/z = 221.16). This provides definitive confirmation of the molecular formula.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Morpholino-1-phenylpropan-1-amine is not widely available, its structure as a phenylalkylamine suggests the following precautions, analogous to similar compounds like 3-phenylpropylamine:

-

Hazards: Expected to be corrosive and cause severe skin burns and eye damage.[6] Inhalation may cause irritation or corrosive injury to the respiratory tract.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood.

-

Handling: Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

3-Morpholino-1-phenylpropan-1-amine (CAS 173273-39-7) is a molecule of interest at the intersection of established pharmaceutical scaffolds. While direct characterization data is sparse, this guide has established a robust framework for its synthesis and analysis based on its logical precursor, 3-Morpholino-1-phenylpropan-1-one. The provided protocol for reductive amination is a reliable method to obtain the target compound, and the predicted analytical data serves as a benchmark for its successful characterization. Given the known anti-inflammatory properties of its ketone precursor, future research into the biological activity of 3-Morpholino-1-phenylpropan-1-amine is a scientifically meritorious endeavor, particularly in the fields of neuropharmacology and immunology.

References

-

PubChem. (n.d.). 3-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2857. Available at: [Link]

- Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S. Patent Application Publication No. US20040102651A1.

-

PubChem. (n.d.). 3-Morpholino-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). IR Spectroscopy: Amines. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 3-Morpholino-1-phenylpropan-1-one | C13H17NO2 | CID 408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-morpholino-1-phenylpropan-1-one CAS#: 2298-48-8 [m.chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Amino-1-phenylpropan-1-ol Derivatives

Introduction: The Significance of the 1,3-Amino Alcohol Scaffold

The 3-amino-1-phenylpropan-1-ol framework is a privileged scaffold in medicinal chemistry, forming the core of several critical pharmaceutical agents. Its derivatives are integral to drugs such as (S)-fluoxetine (Prozac), (R)-atomoxetine (Strattera), and nisoxetine, which are widely used as selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) for the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).[1][2] The precise stereochemistry of these molecules is paramount to their therapeutic efficacy and safety, making the development of robust and stereoselective synthetic routes a subject of intense research and industrial importance.

This guide provides an in-depth exploration of the principal synthetic strategies for accessing 3-amino-1-phenylpropan-1-ol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying chemical principles that govern these transformations. We will delve into the venerable Mannich reaction, various reduction methodologies, and the nuances of asymmetric synthesis to achieve high enantiopurity.

Strategic Overview of Synthetic Pathways

The synthesis of 3-amino-1-phenylpropan-1-ol derivatives can be broadly categorized into several key approaches. The choice of strategy often depends on the desired scale, cost-effectiveness, and, most critically, the required stereochemical outcome.

Sources

Foreword: The Morpholine Moiety as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Morpholine-Containing Compounds

To the dedicated researcher, the quest for novel therapeutic agents is a journey of molecular architecture. It involves identifying and optimizing chemical scaffolds that can effectively interact with biological targets while maintaining favorable pharmacokinetic profiles. Among the pantheon of heterocyclic structures, the morpholine ring—a six-membered heterocycle containing both an amine and an ether functional group—has emerged as a uniquely versatile and privileged pharmacophore.[1][2] Its widespread presence in approved drugs and clinical candidates is a testament to its value.[1]

The utility of the morpholine ring is not accidental; it is rooted in its distinct physicochemical properties. The presence of the oxygen atom and the secondary amine gives the ring a balanced hydrophilic-lipophilic character and a pKa that enhances aqueous solubility and potential for blood-brain barrier penetration.[3][4] Its flexible chair-like conformation allows it to act as a scaffold, orienting substituents into optimal positions for target binding.[4] Furthermore, it can serve as a hydrogen bond acceptor and its incorporation often improves a molecule's metabolic stability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5]

This guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds. We will dissect their mechanisms of action, delve into structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in their own discovery efforts. This is not merely a survey of the literature, but a synthesized analysis designed to illuminate the causality behind molecular design and experimental validation.

Section 1: Anticancer Activity: Targeting Cellular Proliferation and Survival

The morpholine moiety is a cornerstone in the design of modern anticancer agents, particularly in the realm of targeted therapies like kinase inhibitors.[3][6] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an invaluable component of many potent inhibitors.[5]

Mechanism of Action: Inhibition of Pro-Survival Signaling

A primary strategy in cancer therapy is the disruption of signaling pathways that drive cell growth and proliferation. The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of these processes and is frequently dysregulated in cancer. Many potent PI3K/mTOR inhibitors incorporate a morpholine ring, which often serves as a "hinge-binder," forming a crucial hydrogen bond with the kinase hinge region. This interaction anchors the inhibitor in the active site, leading to effective blockade of the signaling cascade, which in turn induces cell cycle arrest and apoptosis.[3]

For example, in many quinazoline-based inhibitors, the morpholine ring is appended to provide both potency and favorable pharmacokinetic properties.[7] Derivatives have shown significant cytotoxic activity against a range of cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y).[7]

Below is a diagram illustrating the central role of the PI3K/mTOR pathway and the inhibitory action of morpholine-containing drugs.

Caption: The PI3K/mTOR signaling pathway and points of inhibition by morpholine drugs.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that specific structural modifications dramatically influence anticancer potency.[6] For instance, in a series of morpholine-substituted quinazolines, it was found that:

-

The presence of a benzamide moiety was crucial for activity.[6]

-

Electron-withdrawing groups, such as trifluoromethoxy, on the amide ring enhanced cytotoxicity against cell lines like HCT-116 and MCF-7.[6]

-

The morpholine ring itself was essential, as its replacement often leads to a significant loss of activity.[6]

Quantitative Data: Cytotoxicity of Morpholine Derivatives

The following table summarizes the in vitro anticancer activity of representative morpholine-containing compounds against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Core Scaffold | Target Cell Line | IC₅₀ (µM) | Citation |

| 6y | Benzomorpholine | A549 (Lung) | 1.1 | [8] |

| 6y | NCI-H1975 (Lung) | 1.1 | [8] | |

| AK-3 | Quinazoline | MCF-7 (Breast) | 0.89 | [7] |

| AK-10 | Quinazoline | A549 (Lung) | 1.12 | [7] |

| MP-38 | Pyrimidine | Varies | Not specified | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for evaluating the cytotoxic potential of novel morpholine compounds against adherent cancer cell lines.[10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549 or MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of media.

-

Causality: Seeding a precise number of cells is critical for reproducibility. This density ensures cells are in the logarithmic growth phase during the experiment.

-

-

Compound Treatment:

-

After 24 hours of incubation to allow cell attachment, prepare serial dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in culture media.

-

Remove the old media from the wells and add 100 µL of media containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle-only" (e.g., 0.1% DMSO) and "media-only" controls.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Causality: A 48-72 hour incubation period is typically sufficient for cytotoxic agents to affect cell proliferation and viability.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Causality: The incubation time must be sufficient for visible purple precipitates to form but not so long that the reaction saturates or media components interfere.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well.

-

Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

-

Causality: DMSO is a powerful solvent required to dissolve the water-insoluble formazan into a colored solution suitable for spectrophotometric measurement.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Section 2: Antimicrobial Activity: Combating Pathogenic Microbes

Morpholine is a key structural element in a variety of antimicrobial agents, contributing to activity against both bacteria and fungi.[12][13] Its inclusion can enhance potency and broaden the spectrum of activity.[14]

Mechanism of Action

-

Antibacterial: A prominent example is Linezolid , an oxazolidinone antibiotic used against multi-drug resistant Gram-positive bacteria.[12] Linezolid contains a morpholine ring and functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a unique mechanism that reduces cross-resistance with other antibiotic classes.[12]

-

Antifungal: In the realm of antifungal agents, morpholine derivatives like Amorolfine act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[15] Specifically, they target two enzymes in the pathway, Δ¹⁴-reductase and Δ⁷-Δ⁸-isomerase, leading to the depletion of ergosterol and the accumulation of toxic sterols, which disrupts membrane integrity and function.[15]

The following workflow illustrates the process of identifying novel antimicrobial morpholine compounds.

Caption: Experimental workflow for antimicrobial drug discovery with morpholine compounds.

Quantitative Data: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Target Organism | Type | MIC (µg/mL) | Citation |

| Linezolid | Staphylococcus aureus | Gram (+) Bacteria | 1-4 | [12] |

| Compound 12 | Mycobacterium smegmatis | Mycobacteria | 15.6 | [12] |

| B.21 | Enterococcus faecalis | Gram (+) Bacteria | 0.6 mM | [13] |

| B.43 | Aspergillus niger | Fungus | 2.04 mM | [13] |

| Amorolfine | Trichophyton rubrum | Fungus | 0.03-0.25 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.

Principle: A standardized inoculum of a microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium. The MIC is determined after a defined incubation period by observing the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Streak the microbial strain (e.g., S. aureus ATCC 29213) onto an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours.

-

Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Causality: Standardizing the inoculum is the most critical step for inter-laboratory reproducibility. The 0.5 McFarland standard ensures a consistent starting bacterial density.

-

-

Compound Dilution Series:

-

In a sterile 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.

-

Prepare a stock solution of the test compound in DMSO. Add 100 µL of the highest concentration of the compound (in broth) to well 1.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no inoculum).

-

Causality: Serial dilution creates a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well is 100 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Causality: Incubation time and temperature are optimized for the specific microorganism to ensure adequate growth in the control well for a clear endpoint reading.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Confirm that the growth control (well 11) is turbid and the sterility control (well 12) is clear.

-

Section 3: Anti-Inflammatory and Neuroprotective Activities

The morpholine scaffold is frequently employed in the development of agents targeting the central nervous system (CNS) and inflammatory conditions.[16][17] Its favorable physicochemical properties often enhance blood-brain barrier permeability, a critical requirement for CNS drugs.[4][16]

Mechanism of Action

-

Anti-inflammatory: Morpholine derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[16][18] For instance, some compounds suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] This is often achieved by inhibiting signaling cascades such as the NF-κB pathway, which is a master regulator of the inflammatory response.

-

Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine-based compounds are designed as inhibitors of key enzymes.[3][16]

-

Monoamine Oxidase (MAO) Inhibitors: MAO-B is responsible for degrading dopamine. Inhibiting MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease.

-

Acetylcholinesterase (AChE) Inhibitors: AChE breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels, a primary strategy for managing symptoms of Alzheimer's disease.

-

The morpholine ring in these inhibitors often interacts with the enzyme's active site or entrance cavity, correctly positioning the pharmacophore for potent inhibition.[3]

-

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. japsonline.com [japsonline.com]

- 19. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Morpholino-1-phenylpropan-1-amine

Preamble: Charting a Course for a Novel Molecule

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from its conception to a potential therapeutic is one of rigorous scientific inquiry. This guide is dedicated to the exploration of 3-Morpholino-1-phenylpropan-1-amine, a compound of interest whose therapeutic potential remains largely uncharted. In the absence of direct empirical data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a scientifically robust strategy for identifying and validating its most promising therapeutic targets. Our approach is rooted in the principles of in-silico target fishing, leveraging structural similarities to known pharmacologically active agents, and is complemented by a detailed framework for experimental validation. This guide is designed to be a dynamic tool, fostering a systematic and evidence-based investigation into the therapeutic promise of 3-Morpholino-1-phenylpropan-1-amine.

Molecular Profile and Rationale for Target Investigation

3-Morpholino-1-phenylpropan-1-amine is a synthetic molecule featuring a phenylpropan-1-amine backbone, a common scaffold in many centrally active pharmaceuticals, and a morpholine ring, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties. The closely related ketone, 3-Morpholino-1-phenylpropan-1-one, has been reported to inhibit pro-inflammatory cytokine production in microglia and hepatoma cells, suggesting a potential role in modulating inflammatory pathways[1].

The primary impetus for a thorough investigation of this compound's therapeutic targets stems from the structural resemblance of its core, 3-amino-1-phenylpropanol, to key intermediates in the synthesis of widely prescribed medications such as Fluoxetine (a Selective Serotonin Reuptake Inhibitor - SSRI) and Tomoxetine (a Norepinephrine Reuptake Inhibitor - NRI). This structural analogy strongly suggests that 3-Morpholino-1-phenylpropan-1-amine may exert its effects by interacting with monoamine transporters, which are critical targets in the treatment of depression, anxiety disorders, and other neurological conditions[2][3].

This guide will, therefore, prioritize the exploration of monoamine transporters as primary targets, while also considering other plausible targets based on the broader pharmacological context of its structural motifs.

In-Silico Target Prediction: A Data-Driven Hypothesis

In the absence of direct experimental evidence, in-silico target fishing, also known as target prediction, is an invaluable tool for generating hypotheses about the biological targets of a small molecule[4][5][6][7]. This approach relies on the principle that molecules with similar structures are likely to interact with similar biological targets.

Primary Target Class: Monoamine Transporters

The most compelling hypothesis for the mechanism of action of 3-Morpholino-1-phenylpropan-1-amine is its interaction with monoamine transporters, specifically the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET).

Pharmacophore Modeling:

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. The established pharmacophore for SSRIs and NRIs typically includes:

3-Morpholino-1-phenylpropan-1-amine possesses a phenyl ring (aromatic), a morpholine ring (which can engage in hydrophobic interactions), and a secondary amine that is protonated at physiological pH (positive ionizable group), thus fitting the general pharmacophore for monoamine transporter inhibitors.

Structural Analogs and Their Targets:

| Structural Analog | Known Therapeutic Target(s) | Therapeutic Class |

| Fluoxetine | Serotonin Transporter (SERT) | Selective Serotonin Reuptake Inhibitor (SSRI)[2] |

| Tomoxetine | Norepinephrine Transporter (NET) | Norepinephrine Reuptake Inhibitor (NRI)[11] |

| Nisoxetine | Norepinephrine Transporter (NET) | Norepinephrine Reuptake Inhibitor (NRI)[11] |

Hypothesized Interaction with Monoamine Transporters:

We hypothesize that 3-Morpholino-1-phenylpropan-1-amine acts as a reuptake inhibitor at SERT and/or NET. The phenyl group likely engages in a cation-pi interaction with key aromatic residues in the transporter's binding pocket, while the protonated amine forms an ionic bond with an acidic residue, a common interaction for many monoamine transporter inhibitors[10].

Secondary Target Class: Monoamine Oxidases

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters[12][13]. The phenylpropylamine scaffold is a feature of some MAO inhibitors[14][15][16]. Given the structural elements of 3-Morpholino-1-phenylpropan-1-amine, it is plausible that it could exhibit inhibitory activity against one or both MAO isoforms.

Exploratory Target Classes

Based on the broader literature surrounding the morpholine and phenylpropanone scaffolds, other potential, albeit less probable, target classes warrant consideration:

-

Pro-inflammatory Signaling Pathways: The reported activity of the ketone analog suggests that the molecule might modulate pathways involved in the production of cytokines like IL-6 and TNF-α[1].

-

Phosphoinositide 3-kinases (PI3Ks): Certain morpholine-containing compounds have been identified as PI3K inhibitors.

-

Cyclooxygenase-2 (COX-2): The 1,3-diphenylpropan-1-one scaffold has been associated with COX-2 inhibition.

Experimental Validation: From Hypothesis to Evidence

The cornerstone of drug discovery is the rigorous experimental validation of computationally generated hypotheses[17][18][19][20]. The following section outlines a comprehensive, step-by-step approach to validate the predicted targets of 3-Morpholino-1-phenylpropan-1-amine.

Target Engagement Assays

The initial step is to confirm direct physical binding of the compound to its predicted targets.

Protocol 1: Radioligand Binding Assays for SERT and NET

This assay quantifies the ability of 3-Morpholino-1-phenylpropan-1-amine to displace a known radiolabeled ligand from its binding site on the transporter.

Step-by-Step Methodology:

-

Preparation of Membranes: Prepare cell membrane fractions from cells stably expressing human SERT or NET.

-

Incubation: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of 3-Morpholino-1-phenylpropan-1-amine.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: MAO-A and MAO-B Enzyme Inhibition Assays

This assay measures the ability of the compound to inhibit the enzymatic activity of MAO-A and MAO-B.

Step-by-Step Methodology:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Incubation: Pre-incubate the enzymes with varying concentrations of 3-Morpholino-1-phenylpropan-1-amine.

-

Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) that produces a fluorescent or luminescent product upon oxidation.

-

Detection: Measure the signal at appropriate time points using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each enzyme isoform.

Functional Assays

Following confirmation of binding, it is crucial to assess the functional consequences of this interaction.

Protocol 3: Neurotransmitter Uptake Assays

This assay measures the ability of the compound to inhibit the uptake of serotonin and norepinephrine into cells.

Step-by-Step Methodology:

-

Cell Culture: Use cells stably expressing human SERT or NET (e.g., HEK293 cells).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of 3-Morpholino-1-phenylpropan-1-amine.

-

Neurotransmitter Addition: Add a radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).

-

Uptake Termination: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Protocol 4: Cellular Cytokine Release Assay

This assay will investigate the compound's effect on pro-inflammatory cytokine production, based on the activity of its ketone analog.

Step-by-Step Methodology:

-

Cell Culture: Use a relevant cell line, such as a microglial cell line (e.g., BV-2) or a monocytic cell line (e.g., THP-1).

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Treatment: Concurrently treat the cells with varying concentrations of 3-Morpholino-1-phenylpropan-1-amine.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of secreted cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release.

Visualization of Experimental Workflows

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Signaling Pathway Analysis

Understanding the downstream consequences of target engagement is critical for predicting the therapeutic effects and potential side effects of a compound.

Caption: Hypothesized signaling pathway for monoamine transporter inhibition.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for elucidating the therapeutic targets of 3-Morpholino-1-phenylpropan-1-amine. The structural similarity to established SSRIs and NRIs positions monoamine transporters as the most probable primary targets. However, a thorough and unbiased experimental investigation, as outlined in this document, is imperative to confirm these predictions and to uncover any unforeseen off-target activities.

The successful validation of a primary target will pave the way for lead optimization, preclinical studies in relevant animal models of disease, and ultimately, the assessment of its potential as a novel therapeutic agent. The data generated from the proposed experimental workflows will be instrumental in building a robust intellectual property portfolio and in guiding the future clinical development of this promising molecule.

References

-

Barber, M. J., et al. (2021). Recent Advances in In Silico Target Fishing. PMC. [Link]

-

Binda, C., et al. (2011). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

-

Keiser, M. J., et al. (2009). Novel target selectivity predictions for three existing drugs. ResearchGate. [Link]

-

Gaber, S. A., et al. (2015). A novel potential therapeutic avenue for autism: Design, synthesis and pharmacophore generation of SSRIs with dual action. National Institutes of Health. [Link]

-

Wang, F., et al. (2021). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

-

Mignani, S., et al. (2021). Recent Advances in In Silico Target Fishing. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]

-

Rizi, A. A., et al. (2011). Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore. ACS Publications. [Link]

-

Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. SciSpace. [Link]

-

Experimental validation of predicted drug-target interactions. ResearchGate. [Link]

-

Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. National Institutes of Health. [Link]

-

3-MORPHOLINO-1-PHENYLPROPAN-1-ONE. precisionFDA. [Link]

-

Biel, J. H., et al. (1964). structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]

-

Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Wikipedia. [Link]

-

Cheng, M. H., et al. (2020). Computationally Guided Design of Novel Selective Serotonin Reuptake Inhibitors. bioRxiv. [Link]

-

Hucho, T. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World. [Link]

-

Chen, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. ScienceOpen. [Link]

-

Norepinephrine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

-

Kumar, A., et al. (2018). Combining structure-based pharmacophore and in silico approaches to discover novel selective serotonin reuptake inhibitors. PubMed. [Link]

-

Recent Advances in In Silico Target Fishing. ProQuest. [Link]

-

Biel, J. H., et al. (1964). Structure-activity relations. 6. Structure-activity relations of monoamine oxidase inhibitors. ACS Publications. [Link]

-

Target identification and validation in research. WJBPHS. [Link]

-

DRUG TARGET PREDICTIONS BASED ON HETEROGENEOUS GRAPH INFERENCE. National Institutes of Health. [Link]

-

Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. ResearchGate. [Link]

-

Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery?. National Institutes of Health. [Link]

-

Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. ResearchGate. [Link]

-

Quantitative structure-activity relationship and complex network approach to monoamine oxidase A and B inhibitors. PubMed. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. biorxiv.org [biorxiv.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in In Silico Target Fishing - ProQuest [proquest.com]

- 7. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel potential therapeutic avenue for autism: Design, synthesis and pharmacophore generation of SSRIs with dual action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Combining structure-based pharmacophore and in silico approaches to discover novel selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative structure-activity relationship and complex network approach to monoamine oxidase A and B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. wjbphs.com [wjbphs.com]

in silico modeling of 3-Morpholino-1-phenylpropan-1-amine interactions

An In-Depth Technical Guide to the In Silico Modeling of 3-Morpholino-1-phenylpropan-1-amine Interactions

Foreword: From Molecule to Mechanism

In modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is increasingly navigated through the digital realm. In silico modeling allows us to predict, visualize, and quantify molecular interactions with a level of detail that complements and guides physical experiments, saving invaluable time and resources. This guide is structured as a deep dive into the computational workflow for characterizing the interactions of a novel small molecule, 3-Morpholino-1-phenylpropan-1-amine, with its potential biological targets. As a Senior Application Scientist, my objective is not merely to provide a sequence of commands but to illuminate the scientific reasoning that underpins each decision in the modeling cascade. We will move from the foundational step of defining our molecule to the dynamic analysis of its behavior within a protein binding site, creating a comprehensive and self-validating computational study.

Chapter 1: The Ligand – Characterizing 3-Morpholino-1-phenylpropan-1-amine (MPPA)